molecular formula C8H3Cl2IN2 B1387721 2,4-Dichloro-5-iodoquinazoline CAS No. 959237-30-0

2,4-Dichloro-5-iodoquinazoline

Cat. No. B1387721
M. Wt: 324.93 g/mol
InChI Key: WHHOKNBNQDBGEU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-iodoquinazoline is a chemical compound with the molecular formula C8H3Cl2IN2. It has a molecular weight of 324.94 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-5-iodoquinazoline is 1S/C8H3Cl2IN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H . This indicates the presence of 8 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 iodine atom, and 2 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

2,4-Dichloro-5-iodoquinazoline is a pale-yellow to yellow-brown solid . It should be stored at a temperature between 2-8°C .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2,4-dichloro-5-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2IN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHOKNBNQDBGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652955
Record name 2,4-Dichloro-5-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-iodoquinazoline

CAS RN

959237-30-0
Record name 2,4-Dichloro-5-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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